3-[4-(furan-2-carbonyl)piperazin-1-yl]-6-(3-methyl-1H-pyrazol-1-yl)pyridazine
Description
Properties
IUPAC Name |
furan-2-yl-[4-[6-(3-methylpyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N6O2/c1-13-6-7-23(20-13)16-5-4-15(18-19-16)21-8-10-22(11-9-21)17(24)14-3-2-12-25-14/h2-7,12H,8-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPTGOXPQFACIHA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1)C2=NN=C(C=C2)N3CCN(CC3)C(=O)C4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(furan-2-carbonyl)piperazin-1-yl]-6-(3-methyl-1H-pyrazol-1-yl)pyridazine typically involves multi-step procedures. One common approach includes the following steps:
Formation of the furan-2-carbonyl piperazine intermediate: This step involves the reaction of furan-2-carboxylic acid with piperazine under appropriate conditions to form the furan-2-carbonyl piperazine intermediate.
Formation of the pyrazolyl pyridazine core: This step involves the reaction of 3-methyl-1H-pyrazole with a suitable pyridazine precursor to form the pyrazolyl pyridazine core.
Coupling of intermediates: The final step involves coupling the furan-2-carbonyl piperazine intermediate with the pyrazolyl pyridazine core under suitable conditions to form the target compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to improve yield, purity, and scalability. This may include the use of advanced catalytic systems, continuous flow reactors, and other process intensification techniques.
Chemical Reactions Analysis
Types of Reactions
3-[4-(furan-2-carbonyl)piperazin-1-yl]-6-(3-methyl-1H-pyrazol-1-yl)pyridazine can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The pyridazine ring can be reduced to form dihydropyridazine derivatives.
Substitution: The piperazine and pyrazole rings can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Furan-2,3-dione derivatives.
Reduction: Dihydropyridazine derivatives.
Substitution: Various substituted piperazine and pyrazole derivatives.
Scientific Research Applications
Biological Activities
Research has demonstrated that derivatives of pyridazine and related heterocycles exhibit a range of biological activities:
- Anticancer Activity : Compounds similar to the target molecule have shown promising results in inhibiting cancer cell proliferation. For instance, derivatives containing the pyrazole ring have been reported to inhibit the growth of A549 lung cancer cells through apoptosis induction .
- Antiviral Properties : Some studies have indicated that related compounds might possess antiviral activity, including efficacy against viruses like SARS-CoV-2. This highlights the potential for developing antiviral agents based on similar structural frameworks .
- Anti-inflammatory Effects : The presence of piperazine and pyrazole in the compound's structure suggests potential anti-inflammatory properties, which have been observed in various studies involving pyrazole derivatives .
Synthesis and Derivative Development
The synthesis of 3-[4-(furan-2-carbonyl)piperazin-1-yl]-6-(3-methyl-1H-pyrazol-1-yl)pyridazine can be achieved through several synthetic pathways, often involving multi-step reactions that include cyclization and functional group modifications. The versatility of this compound allows for the creation of various derivatives that can be tailored for specific biological activities.
Synthesis Example
A typical synthetic route may involve:
- Step 1 : Formation of a piperazine derivative by reacting furan-2-carboxylic acid with piperazine.
- Step 2 : Coupling this intermediate with a methyl-pyrazole moiety to form the final product.
Case Studies
Several case studies have explored the applications of pyridazine derivatives:
Mechanism of Action
The mechanism of action of 3-[4-(furan-2-carbonyl)piperazin-1-yl]-6-(3-methyl-1H-pyrazol-1-yl)pyridazine is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. These may include:
Enzyme Inhibition: The compound may inhibit certain enzymes by binding to their active sites.
Receptor Modulation: It may modulate the activity of specific receptors by acting as an agonist or antagonist.
Signal Transduction: The compound may affect signal transduction pathways by interacting with key signaling molecules.
Comparison with Similar Compounds
Piperazine Substituent Variations
The piperazine ring’s substitution pattern significantly influences physicochemical and biological properties. Key analogues include:
Analysis :
Pyridazine Core Modifications
Variations in the pyridazine ring’s oxidation state or substitution alter electronic properties:
Analysis :
- Pyridazinones (e.g., ) exhibit increased polarity due to the ketone, which may improve water solubility but reduce blood-brain barrier penetration.
- The target compound’s unmodified pyridazine core offers a neutral scaffold, balancing lipophilicity and solubility.
Pyrazole Substituent Variations
The pyrazole ring’s substitution impacts steric and electronic profiles:
Analysis :
- The 3-methylpyrazole in the target compound provides steric shielding without excessive hydrophobicity, unlike halogenated aryl groups (e.g., ).
- Methanesulfonylbenzyl substituents (e.g., ) introduce strong polarity, which may affect target binding but reduce bioavailability.
Structural and Crystallographic Insights
- Planarity : Analogues like N-phenyl-6-(1H-pyrazol-1-yl)pyridazin-3-amine exhibit planar structures (r.m.s. deviation: 0.044 Å), stabilized by intramolecular H-bonding and π-π interactions . The target compound’s furan carbonyl may disrupt planarity, altering packing efficiency.
- Intermolecular Interactions : Sulfonyl-piperazine derivatives (e.g., ) form strong hydrogen bonds via sulfonyl oxygen, whereas the furan carbonyl’s oxygen may participate in weaker dipole interactions.
Biological Activity
The compound 3-[4-(furan-2-carbonyl)piperazin-1-yl]-6-(3-methyl-1H-pyrazol-1-yl)pyridazine has garnered attention in recent years due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides a comprehensive overview of its biological activity, including mechanisms of action, efficacy in various biological assays, and relevant case studies.
Chemical Structure and Properties
The structure of the compound is characterized by a pyridazine core substituted with a furan-2-carbonyl piperazine and a 3-methyl-1H-pyrazole moiety. This unique combination of functional groups is believed to contribute to its biological properties.
Research indicates that the compound exhibits multiple mechanisms of action, which may include:
- Inhibition of Kinases : Preliminary studies suggest that the compound can inhibit specific kinases involved in cellular signaling pathways. For example, it has shown activity against PfPKG and PfGSK3, which are critical for malaria parasite survival and proliferation .
- Antimicrobial Activity : The compound has been tested for antimicrobial properties, showing effectiveness against various bacterial strains. The presence of the furan ring is often associated with enhanced antimicrobial activity due to its ability to interact with microbial cell membranes .
In Vitro Studies
Numerous in vitro studies have been conducted to evaluate the biological activity of this compound. The results from these studies are summarized in the following table:
These findings indicate that the compound possesses significant inhibitory effects on key enzymes involved in malaria pathogenesis and shows promise as an antimicrobial agent.
Case Study 1: Antimalarial Activity
In a study conducted by Kato et al., the compound was evaluated for its antimalarial properties against various strains of Plasmodium falciparum. The results demonstrated that it effectively inhibited the growth of the parasites at nanomolar concentrations, suggesting its potential as a lead compound for developing new antimalarial drugs .
Case Study 2: Antimicrobial Efficacy
Another investigation focused on the antimicrobial efficacy of the compound against Gram-negative bacteria, specifically Escherichia coli. The study found that it exhibited a low minimum inhibitory concentration (MIC), highlighting its potential as an effective antimicrobial agent .
Q & A
Q. Key Optimization Strategies :
- Control reaction temperature to avoid side reactions (e.g., over-substitution).
- Use anhydrous solvents and inert atmospheres to prevent hydrolysis of acyl chloride.
- Monitor reaction progress via TLC or HPLC .
Basic: What analytical techniques are critical for structural characterization?
Answer:
A combination of spectroscopic and crystallographic methods is essential:
- NMR :
- ¹H/¹³C NMR : Confirm substituent positions (e.g., pyridazine C-3 and C-6 substitution, furan carbonyl integration) .
- 2D NMR (COSY, HSQC) : Resolve overlapping signals in the piperazine and pyrazole regions .
- Mass Spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]+ = 410.16 g/mol) .
- X-ray Crystallography : Resolve stereochemistry and confirm bond angles in the pyridazine core (if single crystals are obtainable) .
Basic: What preliminary biological activities are hypothesized for this compound?
Answer:
Based on structural analogs (e.g., and ), potential activities include:
- Anticancer : Inhibition of kinase targets (e.g., EGFR, BRAF) via pyridazine-piperazine interactions.
- Antimicrobial : Disruption of bacterial cell wall synthesis (test via MIC assays against Gram+/Gram− strains).
- Anti-inflammatory : Modulation of COX-2 or NF-κB pathways (validate using ELISA or Western blot).
Q. Initial Screening Protocol :
- Perform in vitro dose-response assays (1–100 µM) with appropriate positive controls (e.g., doxorubicin for cytotoxicity) .
Advanced: How to design structure-activity relationship (SAR) studies for this compound?
Answer:
Methodology :
Systematic Substituent Variation :
- Modify the furan ring (e.g., replace with thiophene or phenyl groups).
- Alter the pyrazole methyl group (e.g., -CF₃, -Cl) .
Computational Modeling :
- Use docking simulations (AutoDock Vina) to predict binding affinities to target proteins (e.g., kinases) .
Biological Assays :
- Compare IC₅₀ values across derivatives to identify critical substituents.
Q. Example SAR Table :
| Derivative | Substituent (R₁) | Substituent (R₂) | IC₅₀ (EGFR, nM) |
|---|---|---|---|
| Parent | Furan-2-carbonyl | 3-methyl | 120 |
| Derivative A | Thiophene-2-carbonyl | 3-methyl | 85 |
| Derivative B | Furan-2-carbonyl | 3-CF₃ | 45 |
Advanced: How to resolve contradictory data in synthetic yield or bioactivity?
Answer:
Common Issues and Solutions :
- Low Yield :
- Cause : Incomplete acylation due to moisture.
- Fix : Use freshly distilled DCM and molecular sieves .
- Variable Bioactivity :
- Cause : Impurities (>5%) skewing assay results.
- Fix : Repurify via preparative HPLC and retest .
- Reproducibility : Document reaction conditions rigorously (e.g., stirring rate, cooling rate) .
Advanced: What mechanistic studies are recommended to elucidate its biological mode of action?
Answer:
Experimental Design :
Enzyme Inhibition Assays :
- Test against a kinase panel (e.g., Eurofins KinaseProfiler) to identify primary targets .
Cellular Pathway Analysis :
- RNA-seq or proteomics to track downstream signaling changes (e.g., apoptosis markers) .
Structural Biology :
- Co-crystallize with target proteins or use cryo-EM to resolve binding modes .
Advanced: How to assess stability under physiological or storage conditions?
Answer:
Protocol :
Forced Degradation Studies :
- Expose to pH 1–13, UV light (ICH Q1B), and 40–80°C for 1–4 weeks .
Analytical Monitoring :
- HPLC-PDA to detect degradation products (e.g., hydrolyzed furan ring).
Storage Recommendations :
- Store at -20°C in amber vials under argon to prevent oxidation .
Advanced: What computational methods are suitable for optimizing this compound?
Answer:
Tools and Workflows :
- Density Functional Theory (DFT) : Calculate charge distribution to predict reactivity (e.g., nucleophilic sites) .
- Molecular Dynamics (MD) : Simulate solvation effects and protein-ligand stability over 100 ns trajectories .
- QSAR Models : Train models using bioactivity data from analogs to prioritize derivatives .
Advanced: Which advanced analytical techniques ensure batch-to-batch consistency?
Answer:
Quality Control Pipeline :
- Elemental Analysis : Confirm C, H, N content (±0.3% theoretical) .
- GC-MS Headspace Analysis : Detect residual solvents (e.g., DCM < 600 ppm) .
- X-ray Powder Diffraction (XRPD) : Verify crystalline form consistency .
Advanced: What safety protocols are critical for handling this compound?
Answer:
Safety Measures :
- PPE : Wear nitrile gloves, lab coat, and goggles to prevent skin/eye contact .
- Ventilation : Use fume hoods during synthesis due to volatile reagents (e.g., acyl chlorides) .
- Spill Management : Neutralize with sodium bicarbonate and adsorb with vermiculite .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
